molecular formula C12H13ClN2O2S2 B13311406 N-(2-amino-2-phenylethyl)-5-chlorothiophene-2-sulfonamide

N-(2-amino-2-phenylethyl)-5-chlorothiophene-2-sulfonamide

Cat. No.: B13311406
M. Wt: 316.8 g/mol
InChI Key: ZPYKMQZKCBNJFG-UHFFFAOYSA-N
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Description

N-(2-amino-2-phenylethyl)-5-chlorothiophene-2-sulfonamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-2-phenylethyl)-5-chlorothiophene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 5-chlorothiophene-2-sulfonyl chloride with 2-amino-2-phenylethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-2-phenylethyl)-5-chlorothiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The chlorine atom in the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

N-(2-amino-2-phenylethyl)-5-chlorothiophene-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(2-amino-2-phenylethyl)-5-chlorothiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates. Additionally, the aromatic and heterocyclic components of the compound can interact with various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-amino-2-phenylethyl)-N,N-diethylamine
  • N-(2-amino-2-phenylethyl)-N,N-dimethylamine

Uniqueness

N-(2-amino-2-phenylethyl)-5-chlorothiophene-2-sulfonamide is unique due to the presence of the 5-chlorothiophene-2-sulfonamide moiety, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack the sulfonamide group or the chlorothiophene ring.

Properties

Molecular Formula

C12H13ClN2O2S2

Molecular Weight

316.8 g/mol

IUPAC Name

N-(2-amino-2-phenylethyl)-5-chlorothiophene-2-sulfonamide

InChI

InChI=1S/C12H13ClN2O2S2/c13-11-6-7-12(18-11)19(16,17)15-8-10(14)9-4-2-1-3-5-9/h1-7,10,15H,8,14H2

InChI Key

ZPYKMQZKCBNJFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=C(S2)Cl)N

Origin of Product

United States

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